molecular formula C13H18N2O3S B1328613 1-[4-(Methylsulfonyl)phenyl]piperidine-4-carboxamide CAS No. 942474-42-2

1-[4-(Methylsulfonyl)phenyl]piperidine-4-carboxamide

Cat. No.: B1328613
CAS No.: 942474-42-2
M. Wt: 282.36 g/mol
InChI Key: OGDGULGVCJSXFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(Methylsulfonyl)phenyl]piperidine-4-carboxamide is a chemical compound with the molecular formula C13H18N2O3S and a molecular weight of 282.36 g/mol . It belongs to the class of piperidine derivatives and is characterized by the presence of a methylsulfonyl group attached to a phenyl ring, which is further connected to a piperidine ring with a carboxamide group.

Preparation Methods

The synthesis of 1-[4-(Methylsulfonyl)phenyl]piperidine-4-carboxamide involves several steps, typically starting with the preparation of the piperidine ring, followed by the introduction of the phenyl and methylsulfonyl groups. The reaction conditions often include the use of reagents such as piperidine, methylsulfonyl chloride, and phenylboronic acid. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-[4-(Methylsulfonyl)phenyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

1-[4-(Methylsulfonyl)phenyl]piperidine-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-(Methylsulfonyl)phenyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

1-[4-(Methylsulfonyl)phenyl]piperidine-4-carboxamide can be compared with other similar compounds, such as:

Biological Activity

1-[4-(Methylsulfonyl)phenyl]piperidine-4-carboxamide, also known by its CAS number 942474-42-2, is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

The chemical structure of this compound features a piperidine ring substituted with a methylsulfonyl group and a phenyl ring. The molecular formula is C12H16N2O2SC_{12}H_{16}N_{2}O_{2}S, and its molecular weight is approximately 256.34 g/mol. The compound's structure can be represented as follows:

SMILES C1CCN(CC1)C(=O)C2=CC=C(C=C2)S(=O)(=O)C\text{SMILES }C1CCN(CC1)C(=O)C2=CC=C(C=C2)S(=O)(=O)C

Anticancer Properties

Research has indicated that derivatives of piperidine, including this compound, exhibit significant anticancer activity. A study focusing on piperidine derivatives revealed that compounds with similar structures demonstrated potent inhibition against various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells. In vitro assays showed that these compounds could induce apoptosis and inhibit cell proliferation at micromolar concentrations .

The proposed mechanism of action for this compound involves interaction with specific cellular targets, including enzymes involved in cell cycle regulation and apoptosis pathways. The methylsulfonyl group is believed to enhance the compound's ability to penetrate cellular membranes and interact with intracellular targets, promoting cytotoxic effects in cancer cells .

Structure-Activity Relationship (SAR)

A structure-activity relationship study highlighted the significance of the methylsulfonyl substituent in enhancing the biological activity of piperidine derivatives. Variations in the phenyl ring and piperidine substitutions were shown to influence the potency and selectivity of these compounds against cancer cells. For instance, modifications to the piperidine nitrogen or alterations in the sulfonyl group could lead to improved efficacy or reduced toxicity .

Case Studies

Several case studies have documented the biological effects of this compound:

  • In Vitro Antitumor Activity : In a study involving various piperidine derivatives, this compound was tested against MDA-MB-231 cells. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with observed morphological changes consistent with apoptosis .
  • Combination Therapies : Another investigation explored the compound's efficacy in combination with standard chemotherapeutic agents. The results suggested that co-administration could enhance anticancer effects while mitigating side effects typically associated with high-dose chemotherapy .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with related compounds:

Compound NameStructure FeaturesBiological Activity
1-[3-(Methylsulfonyl)phenyl]piperidine-4-carboxamide Similar piperidine core with different phenyl substitutionAnticancer
N-[4-(Chlorobenzoyl)]piperidine Piperidine ring with chlorobenzoyl groupAntimicrobial
N-(2-Methylsulfonyl)benzamide Benzamide with a methylsulfonyl groupAnti-inflammatory

This table illustrates how structural modifications can lead to variations in biological activity among similar compounds.

Properties

IUPAC Name

1-(4-methylsulfonylphenyl)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S/c1-19(17,18)12-4-2-11(3-5-12)15-8-6-10(7-9-15)13(14)16/h2-5,10H,6-9H2,1H3,(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGDGULGVCJSXFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)N2CCC(CC2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.